molecular formula C9H13BrClNO B1493917 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride CAS No. 1159826-47-7

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

Cat. No. B1493917
CAS RN: 1159826-47-7
M. Wt: 266.56 g/mol
InChI Key: YXZWLBQGJTWRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (2-BMPEA-HCl) is a compound that has been the subject of much scientific research in the past few decades. It is a derivative of the phenethylamine class of compounds and is used in a variety of scientific applications, including as a research tool for investigating the biochemistry and physiology of numerous biological processes.

Scientific Research Applications

Metabolism and Pharmacokinetics

The scientific research on compounds structurally related to 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride focuses on their metabolism, pharmacokinetics, and potential toxicity. For instance, studies on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its derivatives, have shed light on the metabolic pathways and the formation of metabolites in vivo. These compounds undergo a range of metabolic processes including deamination, reduction, oxidation, and acetylation, leading to the formation of various metabolites. This knowledge is crucial for understanding the pharmacological and toxicological properties of these substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Environmental Impact and Biodegradation

Research on compounds like methoxychlor and its derivatives, which are structurally related to this compound, also extends to their environmental impact and biodegradation. Studies have demonstrated the ability of various bacterial species to dechlorinate and metabolize these compounds, highlighting the ecological implications and the potential for natural attenuation in aquatic environments (Satsuma & Masuda, 2012).

Mechanisms of Action and Toxicity

Investigations into the mechanisms of action and toxicity of these compounds have been carried out, especially regarding their interactions with the endocrine system. For example, studies have indicated that certain metabolites of methoxychlor, an organochlorine insecticide structurally similar to this compound, exhibit estrogenic, anti-estrogenic, or anti-androgenic properties. This underscores the importance of understanding the metabolic pathways and the biological activities of these compounds and their metabolites (Bulger, Feil, & Kupfer, 1985).

Analytical Methods and Detection

The development of analytical methods for detecting these compounds and their metabolites in biological matrices is critical for toxicological studies and forensic analyses. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed to quantify these substances in serum and urine, facilitating the investigation of exposure, pharmacokinetics, and toxicology (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Mechanism of Action

properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZWLBQGJTWRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705316
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159826-47-7
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.